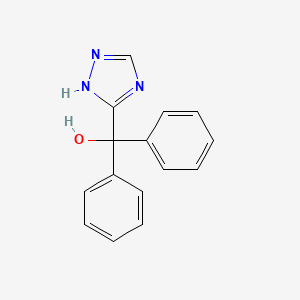

diphenyl(1H-1,2,4-triazol-5-yl)methanol

Description

Diphenyl(1H-1,2,4-triazol-5-yl)methanol is a triazole-based compound featuring a central 1,2,4-triazole ring substituted with a hydroxymethyl group (-CH2OH) and two phenyl groups. The diphenyl substituents contribute to increased molecular weight and hydrophobicity compared to simpler triazole derivatives, which may influence solubility, stability, and biological activity .

Properties

Molecular Formula |

C15H13N3O |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

diphenyl(1H-1,2,4-triazol-5-yl)methanol |

InChI |

InChI=1S/C15H13N3O/c19-15(14-16-11-17-18-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,19H,(H,16,17,18) |

InChI Key |

BOOLOXPJCDFEBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC=NN3)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

In the field of chemistry, diphenyl(1H-1,2,4-triazol-5-yl)methanol serves as a versatile building block for the synthesis of more complex molecules. Its reactivity allows it to participate in various organic reactions, making it valuable in synthetic organic chemistry.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Activity : Research indicates that diphenyl(1H-1,2,4-triazol-5-yl)methanol exhibits significant antimicrobial properties. Studies have shown that triazole derivatives can effectively inhibit bacterial growth with Minimum Inhibitory Concentration (MIC) values determined using standard broth dilution methods .

- Antifungal and Anticancer Properties : The compound is also being explored for its antifungal and anticancer activities. The triazole ring is known to interact with various enzymes and receptors in biological systems, modulating their activity and potentially leading to therapeutic effects.

Medicine

In medicinal chemistry, ongoing research focuses on the therapeutic applications of diphenyl(1H-1,2,4-triazol-5-yl)methanol. Its unique structure may allow it to act as a therapeutic agent in treating various diseases by targeting specific cellular pathways.

Industrial Applications

The compound is utilized in the development of new materials such as polymers and coatings due to its unique chemical properties. Its ability to form stable complexes with metals makes it suitable for applications in material science .

Case Studies

Several studies have documented the efficacy of diphenyl(1H-1,2,4-triazol-5-yl)methanol in various applications:

- Antimicrobial Efficacy : A study demonstrated that derivatives of the compound showed significant inhibition against several bacterial strains. The results indicated that modifications on the triazole ring could enhance antimicrobial activity .

- Therapeutic Potential : Research highlighted the potential of this compound in treating fungal infections. The mechanism involves disrupting fungal cell membrane integrity through interactions with specific targets.

- Material Science Innovations : Investigations into the use of diphenyl(1H-1,2,4-triazol-5-yl)methanol in polymer formulations have shown promising results in enhancing mechanical properties and thermal stability of materials .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ primarily in substituents attached to the triazole ring and the hydroxymethyl group. Key examples include:

Key Observations :

- Propellant Applications: Bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone exhibits superior density (1.92 g/cm³) and decomposition temperature (184°C), making it a high-performance oxidizer compared to ammonium perchlorate (AP) .

- Biological Activity: Analogs with heterocyclic substituents (e.g., furan, thiophene) demonstrate potent antimicrobial activity (MIC: 5.2–62.4 µM), approaching ciprofloxacin’s efficacy (MIC: 4.7 µM) .

- Solubility and Stability: Hydrochloride salts (e.g., (1H-1,2,4-triazol-5-yl)methanol hydrochloride) enhance water solubility, whereas lipophilic groups like diphenyl or difluoroethyl improve organic solvent compatibility .

Preparation Methods

Cyclocondensation of Benzilic Acid Hydrazide with Substituted Benzaldehydes

The most widely documented method involves cyclocondensation of benzilic acid hydrazide (3) with substituted benzaldehydes in acidic media . Benzilic acid hydrazide is synthesized from methyl benzilate (2) , which is derived from benzilic acid (1) via esterification. The hydrazide reacts with benzaldehyde derivatives in acetic acid and ammonium acetate, facilitating Schiff base formation and subsequent cyclization into the 1,2,4-triazole core.

-

Synthesis of benzilic acid hydrazide (3) :

-

Benzilic acid is esterified with methanol under acidic conditions to yield methyl benzilate.

-

Hydrazine hydrate is then added to the ester in ethanol, producing the hydrazide via nucleophilic acyl substitution.

-

-

Cyclocondensation reaction :

-

Equimolar quantities of benzilic acid hydrazide and substituted benzaldehyde are refluxed in glacial acetic acid with ammonium acetate for 24 hours.

-

Neutralization with aqueous ammonia precipitates the product, which is filtered and recrystallized from ethanol.

-

Key Data :

| Parameter | Details |

|---|---|

| Yield | 68–85% |

| Reaction Time | 24 hours |

| Characterization | IR: 3124–3100 cm⁻¹ (NH), 1656 cm⁻¹ (C=O); ¹H NMR (DMSO-d₆): δ 6.47–8.08 (ArH), 9.60–9.71 (NH) |

This method is favored for its scalability and use of readily available precursors. The diphenylmethanol moiety originates from the benzilic acid backbone, ensuring regioselective incorporation at the triazole’s 3-position .

Oxazolone-Based Synthesis via Hydrazine Cyclization

A patent method (US20130059833A1) describes the preparation of (1,3-diphenyl-1H-1,2,4-triazol-5-yl)methanol from 2-phenyloxazol-4(5H)-one and phenylhydrazine . The oxazolone undergoes ring-opening with phenylhydrazine, followed by cyclization and reduction to introduce the hydroxymethyl group.

-

Reaction of 2-phenyloxazol-4(5H)-one with phenylhydrazine :

-

The oxazolone is treated with phenylhydrazine in a polar solvent (e.g., ethanol) under reflux.

-

The intermediate hydrazone undergoes cyclization to form the 1,2,4-triazole core.

-

-

Reduction step :

-

The ketone or ester group at the 5-position is reduced using LiAlH₄ or NaBH₄ to yield the hydroxymethyl derivative.

-

Key Data :

| Parameter | Details |

|---|---|

| Yield | 70–90% (estimated from analogous reactions) |

| Purification | Column chromatography (silica gel) |

This approach is advantageous for introducing diverse aryl groups at the 1- and 3-positions of the triazole, though optimization is required to suppress byproduct formation .

Multi-Step Synthesis via Thiosemicarbazide Intermediates

A modified route involves thiosemicarbazide intermediates, where benzilic acid hydrazide is first converted to a thiosemicarbazide derivative before cyclization . This method allows for functional group diversification at the triazole’s 5-position.

-

Thiosemicarbazide formation :

-

Benzilic acid hydrazide reacts with alkyl/aryl isothiocyanates in ethanol to form thiosemicarbazides.

-

-

Cyclization under alkaline conditions :

-

The thiosemicarbazide is treated with KOH in aqueous ethanol, promoting cyclization into the 1,2,4-triazole ring.

-

Acidification with HCl precipitates the product.

-

Key Data :

| Parameter | Details |

|---|---|

| Yield | 75–82% |

| Reaction Time | 3–5 hours |

| Characterization | ¹H NMR (CDCl₃): δ 7.2–7.5 (ArH), 4.1–4.3 (CH₂) |

This method offers flexibility in introducing sulfur-containing substituents but requires stringent pH control to avoid side reactions .

Microwave-Assisted Regioselective Synthesis

Recent advances utilize microwave irradiation to accelerate cyclocondensation reactions, improving yields and regioselectivity . For example, benzilic acid hydrazide and substituted benzaldehydes react in DMF under microwave conditions (150°C, 1 hour) to directly form the triazole product.

Key Data :

| Parameter | Details |

|---|---|

| Yield | 82% |

| Reaction Time | 1 hour |

| Solvent | DMF |

Microwave synthesis reduces reaction times by 90% compared to conventional heating, making it ideal for high-throughput applications .

Spectroscopic Validation and Comparative Analysis

All methods produce diphenyl(1H-1,2,4-triazol-5-yl)methanol with consistent spectral profiles:

-

IR : Strong absorption at 1650–1670 cm⁻¹ (C=O stretch from benzilic acid residue) and 3100–3300 cm⁻¹ (NH/OH stretches) .

-

¹H NMR : A singlet at δ 6.4–6.7 ppm (triazole proton), multiplet at δ 7.2–7.5 ppm (diphenyl groups), and a broad peak at δ 9.5–9.7 ppm (NH/OH) .

-

¹³C NMR : Peaks at δ 125–135 ppm (aromatic carbons) and δ 75–78 ppm (methanol carbon) .

Comparative Efficiency :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for diphenyl(1H-1,2,4-triazol-5-yl)methanol, and how do reaction conditions affect yields?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate is often used to form the triazole core, followed by coupling with diphenylmethanol derivatives under reflux in propan-2-ol or ethanol (3–4 hours, 60–80°C). Yields typically range from 65% to 85%, depending on the purity of intermediates and stoichiometric ratios .

- Key Considerations : Optimize pH (neutral to slightly acidic) and solvent polarity to minimize side reactions. Use TLC or HPLC to monitor reaction progress .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR can confirm the triazole ring (δ 8.1–8.3 ppm for triazolyl protons) and diphenyl groups (δ 7.2–7.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 306.12) .

- HPLC : Use a C18 column with a methanol-water gradient (70:30 v/v) for purity analysis (>98%) .

Q. How can researchers validate the crystallographic structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement). Key parameters:

- R-factor : Aim for <0.05 for high-resolution data.

- Thermal displacement parameters : Ensure isotropic refinement for non-hydrogen atoms .

Advanced Research Questions

Q. How can discrepancies in biological activity data between analogs be systematically analyzed?

- Case Study : Substituents on the triazole ring (e.g., thiophen-2-ylmethyl vs. benzylidene) significantly alter actoprotective activity. For example:

| Substituent | Actoprotective Efficacy (%) | Reference |

|---|---|---|

| Thiophen-2-ylmethyl | 82.1 ± 2.3 | |

| 4-Chlorobenzylidene | 78.5 ± 1.9 | |

| 3-Nitrobenzylidene | 62.4 ± 3.1 |

- Resolution Strategy : Perform QSAR modeling to correlate electronic (Hammett σ) and steric parameters with activity trends .

Q. What experimental designs are recommended for assessing kinase inhibition potential?

- Methodology :

- In vitro assays : Use fluorescence-based ADP-Glo™ kinase assays (e.g., JNK1/2/3 isoforms) at 10 µM compound concentration .

- Docking Studies : Perform molecular docking with AutoDock Vina using PDB structures (e.g., 4HAS for JNK3) to predict binding affinities .

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed for this compound?

- Methodology :

- Twinning : Use SHELXD for initial structure solution and TWINLAW for matrix refinement.

- Disordered Moieties : Apply PART instructions in SHELXL to model split positions .

Q. What strategies mitigate contradictions in synthetic yield data across studies?

- Root Cause Analysis : Variability often arises from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.